N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a chemical compound that belongs to the class of triazolo[1,5-a]pyrimidines
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values of 45 and 6 nM, respectively . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the reaction of appropriate precursors such as amines and sulfonic acids under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to ensure the formation of the desired product[_{{{CITATION{{{3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{_4{Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-1,5-a ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes[_{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and quality control are crucial to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes, making it useful in the development of new drugs[_{{{CITATION{{{5{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_1{Biological activities of [1,2,4]triazolo[1,5- a ]pyrimidines ... - Springer](https://link.springer.com/article/10.1007/s00044-020-02609-1).
Biology: It can be used as a tool in biological studies to understand cellular processes and signaling pathways[_{{{CITATION{{{5{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_1{Biological activities of [1,2,4]triazolo[1,5- a ]pyrimidines ... - Springer](https://link.springer.com/article/10.1007/s00044-020-02609-1).
Agriculture: The compound's antimicrobial properties make it suitable for use in pesticides and herbicides.
Industry: Its unique chemical properties can be exploited in various industrial applications, such as in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is unique in its structure and properties compared to other similar compounds[_{{{CITATION{{{5{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_1{Biological activities of [1,2,4]triazolo[1,5- a ]pyrimidines ... - Springer](https://link.springer.com/article/10.1007/s00044-020-02609-1). Some similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazole ring structure but differ in their substitution patterns and biological activities[_{{{CITATION{{{_5{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Triazolo[1,5-a]pyridine derivatives: These compounds have a pyridine ring instead of a pyrimidine ring, leading to different chemical and biological properties[_{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
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Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-22(21,13-6-2-1-3-7-13)18-8-4-5-12-9-15-14-16-11-17-19(14)10-12/h1-3,6-7,9-11,18H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWUMJICLAQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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